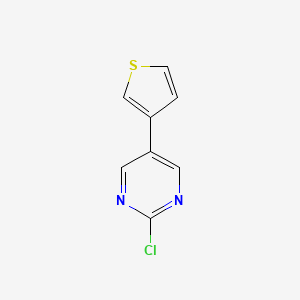

2-Chloro-5-(3-thienyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2S |

|---|---|

Molecular Weight |

196.66 g/mol |

IUPAC Name |

2-chloro-5-thiophen-3-ylpyrimidine |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-3-7(4-11-8)6-1-2-12-5-6/h1-5H |

InChI Key |

MPWTVPSTJZXWKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Reactions of 2 Chloro 5 3 Thienyl Pyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 2-Chloro-5-(3-thienyl)pyrimidine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity is a cornerstone for the functionalization of the pyrimidine core.

Reactivity at the Chloro-Substituted Pyrimidine Position

The chlorine atom at the C2 position of the pyrimidine ring is the primary site for nucleophilic attack. This is analogous to the reactivity observed in other 2-chloropyrimidines. lookchem.comyoutube.com The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms for substitution, with the C2 and C4 positions being the most reactive. stackexchange.com In the case of this compound, the single chlorine substituent at the C2 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. wikipedia.orgchempanda.com

Displacement by Amine Nucleophiles

A significant class of nucleophilic substitution reactions involves the displacement of the C2-chloro group by amine nucleophiles. nih.govnih.gov This reaction is a versatile method for the synthesis of 2-aminopyrimidine (B69317) derivatives, which are important scaffolds in drug discovery. nih.gov The reaction typically proceeds by heating the this compound with a primary or secondary amine, often in the presence of a base to neutralize the liberated hydrochloric acid. nih.gov

For instance, the reaction of 2,4-dichloropyrimidines with amines generally shows selectivity for the C4 position. wuxiapptec.com However, in the case of this compound, the substitution occurs at the available C2 position. The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various amine nucleophiles results in the formation of 4-amino derivatives as the major products, with the 2-substituted isomer being a minor product. nih.gov This highlights the general propensity for substitution at the 4-position when available, but in its absence, the 2-position becomes the reactive site.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Nucleophile | Product | Reaction Conditions |

| Ammonia (B1221849) | 2-Amino-5-(3-thienyl)pyrimidine | Heating, often with a base |

| Benzylamine | 2-(Benzylamino)-5-(3-thienyl)pyrimidine | Heating, often with a base |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-(3-thienyl)pyrimidine | Room temperature, base |

Regioselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution on pyrimidine rings is a well-studied phenomenon. wuxiapptec.com For di- and tri-substituted pyrimidines, the position of substitution is influenced by the electronic effects of the substituents already present on the ring. wuxiapptec.comwuxiapptec.com In 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at the C5 or C6 positions can alter this selectivity, sometimes favoring C2 substitution or leading to a mixture of products. wuxiapptec.com

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring in this compound also possesses its own characteristic reactivity, distinct from the pyrimidine ring. While generally aromatic and stable, the thiophene moiety can undergo both oxidation and reduction reactions under specific conditions. wikipedia.org

Oxidation Reactions (e.g., to Sulfoxides or Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). wikipedia.orgresearchgate.netnih.gov This oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-CPBA. researchgate.netyoutube.com The oxidation of thiophenes can be relevant to the metabolism of thiophene-containing drugs. wikipedia.orgacs.org

The initial oxidation product, the thiophene S-oxide, is often unstable and can undergo further reactions like dimerization. nih.gov Further oxidation leads to the more stable sulfone. wikipedia.org The electronic properties of the substituent on the thiophene ring can influence the ease of oxidation.

Table 2: Potential Oxidation Products of the Thiophene Moiety

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide | 2-Chloro-5-(1-oxido-3-thienyl)pyrimidine (Sulfoxide) |

| m-CPBA | 2-Chloro-5-(1,1-dioxido-3-thienyl)pyrimidine (Sulfone) |

Reduction Reactions (e.g., to Thiols or Thioethers)

The thiophene ring can be reduced, although this often requires more forcing conditions than simple aromatic rings. researchgate.net Complete reduction of the thiophene ring leads to a tetrahydrothiophene (B86538) derivative. researchgate.netyoutube.com This can be achieved through catalytic hydrogenation using catalysts like palladium. youtube.com

Another important reaction is the desulfurization of the thiophene ring, which can be accomplished using Raney nickel. researchgate.net This reaction effectively removes the sulfur atom and saturates the carbon chain, providing a route to aliphatic compounds from thiophene precursors. researchgate.net However, the hydrogenation of thiophene rings in the presence of other reducible functional groups, such as a chloro-substituent on a pyrimidine ring, can be challenging to achieve selectively. researchgate.net

Ring Opening and Rearrangement Reactions

Ring opening and rearrangement reactions represent a significant class of transformations for pyrimidine derivatives, often leading to the formation of new heterocyclic systems or functionally altered isomers. These reactions are typically initiated by the interaction of a nucleophile with the electron-poor pyrimidine ring.

The Dimroth rearrangement is a well-documented isomerization reaction in nitrogen-containing heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org For pyrimidine systems, this rearrangement is most commonly observed in 1-alkyl-2-iminopyrimidines, which isomerize to 2-(alkylamino)pyrimidines. nih.gov

While no specific studies detailing the Dimroth rearrangement of this compound have been found in the surveyed literature, the general mechanism provides a framework for considering its potential reactivity. The classical Dimroth rearrangement of a 1-substituted 2-iminopyrimidine proceeds through a series of steps:

Nucleophilic Addition: The reaction is often initiated by the addition of a nucleophile, such as a hydroxide (B78521) ion in aqueous media, to the C4 or C6 position of the pyrimidine ring. wikipedia.org

Ring Opening: This addition leads to the formation of a tetrahedral intermediate, which then undergoes cleavage of the N1-C2 or N3-C2 bond, resulting in an open-chain intermediate. nih.gov

Conformational Change and Recyclization: The open-chain species can undergo rotation around its single bonds, followed by ring closure where the exocyclic nitrogen attacks the carbonyl or imine carbon, forming a new pyrimidine ring. nih.gov

For this compound to undergo a classical Dimroth rearrangement, it would first need to be converted to a 2-imino derivative, for example, by reaction with an amine to displace the chloro group and subsequent alkylation on a ring nitrogen. The presence of the 5-(3-thienyl) group could electronically influence the rate and feasibility of such a rearrangement.

It is important to note that the term Dimroth rearrangement is also used more broadly for analogous ring transformations in other heterocyclic systems, such as the conversion of nih.govwikipedia.orgrsc.orgtriazolo[4,3-c]pyrimidines to the more thermodynamically stable nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidines, a process that also involves ring opening and reclosure. nih.gov

The electron-deficient nature of the pyrimidine ring in this compound makes it susceptible to nucleophilic addition, which can, under certain conditions, lead to ring cleavage. Quaternization of one of the pyrimidine nitrogen atoms significantly enhances this susceptibility. wur.nl

Studies on N-alkylpyrimidinium salts have shown that they readily undergo covalent addition of nucleophiles at the C6 position. wur.nlwur.nl This addition disrupts the aromaticity of the ring and can be the first step towards a ring transformation. The resulting dihydropyrimidine (B8664642) intermediate can then undergo ring opening, typically by cleavage of the N1-C6 bond. wur.nl This process, often termed an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can lead to the formation of entirely different heterocyclic or acyclic structures, depending on the nature of the nucleophile and the reaction conditions.

While specific examples of addition and ring cleavage for this compound are not available in the reviewed literature, the general principles of pyrimidine reactivity suggest that such transformations are plausible. For instance, strong nucleophiles could potentially attack the pyrimidine ring, leading to intermediates that could undergo ring cleavage. The presence of the chloro group at the 2-position provides a leaving group, which typically favors nucleophilic substitution (SNAr) reactions. However, under forcing conditions or with specific nucleophiles, attack at other positions of the ring could initiate ring-opening pathways.

The following table summarizes the key concepts related to the potential ring transformations of pyrimidine systems relevant to this compound.

| Reaction Type | General Substrate | Key Mechanistic Steps | Potential Relevance to this compound |

| Dimroth Rearrangement | 1-Alkyl-2-iminopyrimidines | Nucleophilic addition, ring opening, rotation, ring closure | Would require prior conversion to a 2-iminopyrimidine derivative. |

| Addition and Ring Cleavage | N-Alkylpyrimidinium salts | Nucleophilic addition at C6, ring opening (N1-C6 cleavage) | Enhanced reactivity upon N-alkylation; could lead to ring-transformed products. |

Derivatization Strategies and Analog Synthesis of 2 Chloro 5 3 Thienyl Pyrimidine

Modification at the Pyrimidine (B1678525) Ring

Introduction of Diverse Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, and they have been effectively applied to the 2-chloro-5-(3-thienyl)pyrimidine core.

Suzuki Coupling: This reaction is widely used to introduce new aryl or heteroaryl substituents. nih.govorganic-chemistry.org For instance, the coupling of 2-chloropyrimidines with various aryl and heteroaryl boronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, allows for the synthesis of a diverse library of C2-functionalized pyrimidines. nih.govmdpi.com Microwave-assisted Suzuki-Miyaura coupling has proven to be an efficient method for these transformations, often leading to good or excellent yields. mdpi.comrsc.org

Sonogashira Coupling: To introduce alkynyl groups at the C2 position, the Sonogashira coupling is employed. This reaction typically uses a palladium catalyst, a copper co-catalyst, and a base to couple the chloropyrimidine with a terminal alkyne. wikipedia.orgnih.govnih.gov This method is crucial for extending the carbon framework and accessing linear, rigid structures. Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides a direct route to C2-aminated pyrimidines by coupling this compound with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., dialkylbiarylphosphines) and requires a base to facilitate the coupling. wikipedia.orgmit.edu This method is exceptionally broad in scope, allowing for the introduction of a wide range of amino substituents, which are critical functionalities in many biologically active molecules. wikipedia.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrimidines This table presents data for analogous pyrimidine systems to illustrate the reaction types.

| Coupling Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | 2,4-Dichloropyrimidine, Arylboronic acid | Pd catalyst, Base | 2-Chloro-4-arylpyrimidine | mdpi.com |

| Suzuki | 2-Chloropyrimidine, Heteroarylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 2-(Heteroaryl)pyrimidine | psu.edu |

| Sonogashira | 4-Iodopyrazole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)pyrazole | researchgate.net |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd catalyst, Phosphine ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This reaction is a fundamental method for introducing diverse functional groups.

The reactivity of chloropyrimidines in SNAr reactions is well-established, with the general order of reactivity for leaving groups being Cl > SMe > OMe. researchgate.net The reaction can be performed with a range of nucleophiles:

Amines: Reaction with primary or secondary amines (amination) yields 2-amino-5-(3-thienyl)pyrimidine derivatives. These reactions can often be carried out under thermal conditions or promoted by a base. researchgate.netnih.gov In some cases, particularly for less reactive systems, acid catalysis can promote the displacement. researchgate.net

Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form 2-alkoxy- or 2-aryloxy-pyrimidines.

Thiols: Thiolates react similarly to produce 2-alkylthio- or 2-arylthio-pyrimidines.

The efficiency and regioselectivity of SNAr on substituted pyrimidines can be influenced by the solvent and the electronic properties of the nucleophile and substrate. nih.govnih.govrsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution on Chlorinated Heterocycles This table presents data for analogous pyrimidine and related heterocyclic systems to illustrate the reaction types.

| Heterocycle | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, Water | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

| 2-Chloro-5-ethylpyrimidine | 2-Methyl-2-phenylpropanamine | Acid catalyst, i-Pr₂NEt | 2-Aminated pyrimidine | researchgate.net |

| 2,4-Dichlorothieno[3,2-d]pyrimidine | 3-Nitrophenol | Cs₂CO₃, 1,4-Dioxane (B91453) | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | semanticscholar.org |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC/Water | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |

Synthesis of Polyheterocyclic Systems

The this compound scaffold can be used to construct larger, more complex polyheterocyclic systems. nih.gov This is typically achieved by first introducing a substituent at the C2 position that contains a second reactive functional group. Subsequent intramolecular cyclization can then form a new ring fused to the pyrimidine. For example, a C2-amino substituent bearing a carboxylic acid or ester moiety could be cyclized to form a pyrimido-oxazinone ring. Similarly, reaction with bifunctional reagents can lead to the formation of bridged or fused ring systems, such as thiazolo[3,2-a]pyrimidines. nih.gov

Modification at the Thiophene (B33073) Ring

The thiophene ring offers additional opportunities for derivatization, allowing for the fine-tuning of the molecule's properties.

Diversification of the Thienyl Substituent

The thiophene ring is amenable to electrophilic aromatic substitution, although the reactivity of specific positions (C2', C4', C5') can be influenced by the pyrimidine substituent. Typical reactions include:

Halogenation: Introduction of bromine or iodine can provide a handle for subsequent cross-coupling reactions, further expanding the diversity of accessible analogs.

Formylation/Acylation: Vilsmeier-Haack or Friedel-Crafts reactions can introduce carbonyl groups, which can then be used in a variety of subsequent transformations.

Alternatively, metalation of the thiophene ring (e.g., lithiation) followed by quenching with an electrophile is a powerful strategy for introducing a wide range of substituents with high regioselectivity. researchgate.net

Synthesis of Fused Pyrimidine-Thiophene Scaffolds

A key synthetic strategy involves the creation of fused pyrimidine-thiophene systems, such as thieno[3,2-d]pyrimidines. nih.govmdpi.com These scaffolds are of significant interest in medicinal chemistry. nih.gov The synthesis of these fused systems often starts not from this compound itself, but from suitably functionalized thiophenes that are then used to build the pyrimidine ring.

For example, a common route begins with a 3-aminothiophene-2-carboxylate. semanticscholar.orgnih.gov This intermediate can be cyclized with reagents like formamide (B127407) or urea (B33335) to form a thieno[3,2-d]pyrimidin-4-one. nih.govmdpi.com The resulting pyrimidinone can then be chlorinated (e.g., with POCl₃) to yield a 4-chlorothieno[3,2-d]pyrimidine, which is a key intermediate for further functionalization via SNAr or cross-coupling reactions at the C4 position. semanticscholar.orgnih.gov This multi-step approach allows for the construction of the rigid, planar thienopyrimidine core. nih.govclockss.org

Thieno[2,3-d]pyrimidine (B153573) Derivatives

The fusion of a thiophene ring to the pyrimidine core of this compound leads to the formation of thieno[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities. A common strategy for their synthesis involves starting from substituted 2-aminothiophene precursors.

One prevalent method begins with the Gewald reaction to produce 2-aminothiophene-3-carboxylates or the corresponding carbonitriles. For instance, a five-step synthesis to obtain N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives starts with methyl 2-aminothiophene-3-carboxylate. wisdomlib.org This intermediate is first converted to a thieno[2,3-d]pyrimidine-2,4-diol (B116809) by heating with urea, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. wisdomlib.org This dichloro-intermediate is then selectively substituted to build the final complex molecules.

Another approach involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to form 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. These can be chlorinated with POCl₃ to yield 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates for further derivatization through nucleophilic substitution with various amines. nih.gov

Detailed research findings on the synthesis of thieno[2,3-d]pyrimidine derivatives are summarized in the table below.

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product Class | Ref. |

| Methyl 2-aminothiophene-3-carboxylate | 1. Urea, 200°C; 2. POCl₃, Reflux | 2,4-Dichlorothieno[2,3-d]pyrimidine | N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) amides | wisdomlib.org |

| 2-Acylaminothiophene-3-carboxamide | 1. Base; 2. POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine | 4-Alkylamino- and 4-Arylaminothieno[2,3-d]pyrimidines | nih.gov |

| 2-Aminothiophene-3-carboxylate | Formamide, heat | Thieno[2,3-d]pyrimidin-4(3H)-one | 4-Substituted thieno[2,3-d]pyrimidines | africaresearchconnects.com |

Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine Analogs

A thorough review of the scientific literature did not yield specific synthetic routes for Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine analogs derived from this compound. The synthesis of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system is well-documented, typically involving the condensation of 5-aminopyrazole derivatives with 1,3-dielectrophiles like malonates or enaminones. nih.govnih.gov Similarly, the synthesis of thieno[2,3-d]pyrimidines is extensively described, as noted in the previous section. However, the specific fused heterocyclic system of Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine is not commonly reported, and its synthesis from the named starting material appears to be an unexplored area of research based on the available data.

Pyrrolo[2,3-d]pyrimidine Analogs

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of analogs. The synthesis of these compounds often starts from a pre-formed pyrrole (B145914) ring which is then used to construct the pyrimidine ring, or by modifying a pyrrolo[2,3-d]pyrimidine core.

A common precursor for these syntheses is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6-chloro-7-deazapurine). This intermediate allows for derivatization at the 4-position through nucleophilic substitution or cross-coupling reactions. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives designed as tyrosine kinase inhibitors were synthesized using optimized Buchwald-Hartwig C-N cross-coupling reactions with the 4-chloro precursor.

Another synthetic strategy involves a one-pot, three-component reaction. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized from the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst.

The table below outlines key research findings in the synthesis of pyrrolo[2,3-d]pyrimidine analogs.

| Starting Material/Core | Key Reaction Type | Synthesized Derivatives | Ref. |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig C-N cross-coupling | Pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors | |

| 6-Chloro-7-deazapurine | Nucleophilic substitution with benzocaine | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | |

| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | One-pot three-component reaction | Polyfunctionalized pyrrolo[2,3-d]pyrimidines |

Synthesis of Other Related Chloro-Thienyl Heterocycles

The chloro-thienyl moiety is a versatile building block for the synthesis of a wide array of other heterocyclic compounds beyond fused pyrimidines. The reactivity of the chloro-substituent and the thiophene ring allows for various cyclization and coupling strategies.

For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related chloro-thienyl precursor, has been used to synthesize a variety of heterocyclic systems including β-lactams, oxazoles, and imidazoles. wisdomlib.org The synthesis of β-lactams can be achieved through a condensation reaction with imines (Schiff bases) in the presence of triethylamine. wisdomlib.org Oxazole derivatives can be formed from the reaction of a carboxamide intermediate with aromatic aldehydes, and subsequent treatment of these oxazoles with hydrazine (B178648) hydrate (B1144303) can yield imidazole (B134444) derivatives. wisdomlib.org

Furthermore, the synthesis of fundamental precursors like 2-chlorothiophene (B1346680) can be achieved by the reaction of thiophene with hydrochloric acid and hydrogen peroxide. google.com This precursor is crucial for introducing the thienyl group in various synthetic schemes. Another important building block, 5-chlorothiophene-2-carboxylic acid, can be synthesized from 2-thiophenecarboxaldehyde via chlorination followed by oxidation in a one-pot method. google.com These precursors are instrumental in the synthesis of more complex molecules, such as the formation of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids through the Pfitzinger reaction of 2-acetyl-5-arylthiophenes with isatins. researchgate.net

The following table summarizes the synthesis of various related chloro-thienyl heterocycles.

| Precursor | Reaction Type | Synthesized Heterocycle | Ref. |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Condensation with imines | β-Lactams | wisdomlib.org |

| 3-Chlorobenzo[b]thiophene-2-carboxamide | Reaction with aromatic aldehydes | Oxazoles | wisdomlib.org |

| Oxazole derivative | Reaction with hydrazine hydrate | Imidazoles | wisdomlib.org |

| 2-Acetyl-5-arylthiophenes | Pfitzinger reaction with isatins | 2-(5-Aryl-2-thienyl)-4-quinolinecarboxylic acids | researchgate.net |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 2-Chloro-5-(3-thienyl)pyrimidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and thienyl rings.

The pyrimidine ring protons, typically appearing as singlets, would be observed at specific chemical shifts. For instance, in a related compound, 2-chloropyrimidine, the proton at the C4 position appears as a singlet. chemicalbook.com Similarly, the protons on the thienyl group would exhibit characteristic splitting patterns (e.g., doublets or multiplets) depending on their coupling with adjacent protons. The chemical shifts for thienyl protons generally appear in the aromatic region of the spectrum. In similar structures, aromatic protons are often observed in the range of 7.0 to 8.0 ppm. ekb.eg

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar heterocyclic systems.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H4/H6 | ~8.7 | Singlet |

| Thienyl-H2' | ~7.8 | Doublet |

| Thienyl-H4' | ~7.4 | Doublet of doublets |

| Thienyl-H5' | ~7.6 | Doublet |

This table is illustrative and actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate at different chemical shifts due to the electron-withdrawing effect of the chlorine atom and the nitrogen atoms. For example, the carbon atom bonded to chlorine (C2) would appear at a specific downfield shift. In a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, the carbon attached to chlorine resonates at a particular chemical shift. chemicalbook.com The carbon atoms of the thienyl ring would also have characteristic chemical shifts.

An illustrative ¹³C NMR data table for this compound is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| Pyrimidine-C2 | ~160 |

| Pyrimidine-C4 | ~158 |

| Pyrimidine-C5 | ~120 |

| Pyrimidine-C6 | ~158 |

| Thienyl-C2' | ~127 |

| Thienyl-C3' | ~135 |

| Thienyl-C4' | ~125 |

| Thienyl-C5' | ~128 |

This table is illustrative and actual values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to confirm the assignments of the thienyl protons by showing the coupling between H4', H5', and H2'.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the pyrimidine and thienyl rings. For example, correlations would be expected between the pyrimidine protons and the thienyl carbons, and vice versa, confirming the C5-C3' linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk The IR spectrum of this compound would display characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include:

C=N stretching vibrations from the pyrimidine ring, typically observed in the 1500-1600 cm⁻¹ region. researchgate.net

C-H stretching vibrations from the aromatic rings (pyrimidine and thiophene) would appear around 3000-3100 cm⁻¹.

C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ range.

Thiophene (B33073) ring vibrations , including C=C and C-S stretching, would also be present.

A representative table of IR absorption bands for this compound is shown below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Pyrimidine) | Stretching | 1600 - 1500 |

| C=C (Thiophene) | Stretching | 1450 - 1400 |

| C-Cl | Stretching | 800 - 600 |

This table provides a general range for the expected absorption bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. sapub.org The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom. researchgate.net

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrimidine and thiophene derivatives involve the loss of small molecules or radicals. researchgate.net For this compound, fragmentation could involve the loss of a chlorine atom, or cleavage of the bond between the pyrimidine and thienyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. Aromatic and heteroaromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region.

Computational Chemistry and Theoretical Studies

Molecular Structure and Geometrical Parameters

The bond lengths and angles within the pyrimidine (B1678525) and thiophene (B33073) moieties are anticipated to be consistent with those observed in other substituted derivatives. For example, in a study of 1,2-bis(5-chloro-2-methyl-3-thienyl)cyclopentene, the bond lengths within the thiophene ring were reported with high precision. Similarly, the geometry of the pyrimidine ring can be inferred from studies on compounds like 2-chloro-5-aminopyridine.

Table 1: Predicted Geometrical Parameters for 2-Chloro-5-(3-thienyl)pyrimidine based on Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| C-Cl Bond Length | ~1.74 Å | Based on chloropyrimidine derivatives |

| C-N Bond Lengths (pyrimidine) | 1.32 - 1.34 Å | Typical values for pyrimidine rings |

| C-C Bond Lengths (pyrimidine) | 1.37 - 1.40 Å | Typical values for pyrimidine rings |

| C-S Bond Lengths (thiophene) | ~1.71 - 1.73 Å | Based on substituted thiophenes |

| C-C Bond Lengths (thiophene) | 1.37 - 1.44 Å | Based on substituted thiophenes |

| Inter-ring C-C Bond Length | ~1.47 Å | Typical for sp2-sp2 carbon bonds |

| Bond Angles (within rings) | 115° - 130° | Typical for five and six-membered aromatic heterocycles |

Note: These values are estimations based on computational and experimental data from structurally similar compounds and may vary in the actual molecule.

Electronic Properties and Energy Gap Calculations (HOMO-LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity and greater ease of electronic transitions.

Theoretical calculations, typically employing DFT methods, are instrumental in determining the energies of these orbitals. For analogous compounds, these calculations have provided significant insights. For instance, in a study of 2-amino-5-chloropyridine (B124133), the calculated HOMO-LUMO energies revealed that charge transfer occurs within the molecule. The HOMO is often localized on the more electron-rich part of the molecule, which in this case would likely be the thienyl ring, while the LUMO may be distributed over the electron-deficient pyrimidine ring. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO.

The HOMO-LUMO energy gap for this compound can be estimated by comparing it with related compounds. For example, the optical bandgap of a crystal of 2-amino-5-chloropyridine was calculated to be 3.54 eV. It is anticipated that the extended π-system in this compound, due to the presence of the thienyl group, would lead to a smaller HOMO-LUMO gap compared to simpler pyrimidine derivatives.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively High | Contribution from the electron-rich thiophene ring |

| LUMO Energy | Relatively Low | Influence of the electron-withdrawing pyrimidine ring and chlorine atom |

| HOMO-LUMO Energy Gap | Moderate to Low | Expected to be smaller than that of individual pyrimidine or thiophene due to extended conjugation, leading to potential for charge transfer. |

| Dipole Moment | Non-zero | Due to the presence of heteroatoms (N, S, Cl) and the asymmetric substitution pattern. |

Chemical Reactivity and Reaction Pathway Predictions

Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule and to explore potential reaction pathways. For this compound, reactivity is dictated by the electronic distribution and the nature of its constituent rings and substituents. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms. The chlorine atom at the 2-position is a good leaving group, making this site a prime target for nucleophilic substitution reactions.

Conversely, the thiophene ring is electron-rich and prone to electrophilic substitution. The precise position of substitution on the thiophene ring would depend on the directing effects of the pyrimidine substituent and the inherent reactivity of the thiophene ring positions.

Theoretical studies on the reaction mechanisms of similar heterocyclic systems can provide a model for predicting the behavior of this compound. For example, a theoretical study on the reaction of thiouracil derivatives with chloroacetic acid investigated different possible reaction mechanisms and calculated their activation energies using DFT. Such an approach could be applied to predict the outcomes of reactions involving this compound, for instance, in cross-coupling reactions where the chloro-substituent is replaced, a common strategy in the synthesis of more complex molecules. The synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives often involves leveraging the reactivity of both the pyrimidine and thiophene precursors.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Computational simulations, typically using DFT, can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

While experimental spectra for this compound are not detailed in the provided context, the expected vibrational modes can be inferred from studies on related compounds. For instance, detailed vibrational analyses have been performed for 2-amino-5-chloropyridine and 2-thiophene carboxylic acid. These studies provide characteristic frequencies for the vibrational modes of the pyrimidine and thiophene rings, respectively.

The FT-IR and FT-Raman spectra of this compound would be a composite of the vibrations of the pyrimidine ring, the thiophene ring, and the C-Cl bond. Key expected vibrations would include the C-H stretching and bending modes, the ring stretching and deformation modes for both heterocyclic rings, and the C-Cl stretching vibration. The calculated vibrational frequencies are often scaled to better match experimental values.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretching | 3100 - 3000 | Typical for aromatic and heteroaromatic rings |

| Pyrimidine Ring Stretching | 1600 - 1400 | Based on studies of substituted pyridines and pyrimidines |

| Thiophene Ring Stretching | 1530 - 1350 | Based on studies of substituted thiophenes |

| C-N Stretching (in pyrimidine) | 1370 - 1300 | As observed in similar N-heterocycles |

| C-S Stretching (in thiophene) | 850 - 650 | As observed in thiophene derivatives |

| C-Cl Stretching | 800 - 600 | Typical range for chloro-aromatic compounds |

Advanced Applications in Materials Science and As Synthetic Intermediates

Applications in Organic Electronics

The integration of thienyl and pyrimidine (B1678525) units into a single molecular framework is a known strategy for developing materials with tailored electronic properties suitable for applications in organic electronics. While direct research on 2-Chloro-5-(3-thienyl)pyrimidine in this context is limited, the characteristics of its constituent parts suggest its potential as a precursor for such materials.

Pyrimidine-based bipolar host materials have been synthesized for use in high-efficiency solution-processed green thermally activated delayed fluorescence (TADF) OLEDs. rsc.org For instance, by coupling 2,4-diphenylpyrimidine (B12087079) with carbazole-based donor units, bipolar host materials with high thermal stability and good film-forming properties have been developed. rsc.org Devices utilizing these hosts have demonstrated outstanding performance, with a maximum external quantum efficiency of up to 24.1%. rsc.org This success underscores the potential of pyrimidine cores in designing efficient OLED materials. The functionalization of this compound could lead to the development of novel host or emissive materials for OLED applications.

Thiophene-containing oligomers and polymers are cornerstone materials for organic field-effect transistors (OFETs) due to their excellent charge transport properties. The thienyl group in this compound provides a site for extending the conjugation of the molecule through polymerization or coupling reactions, a key strategy in designing high-performance OFET materials. The pyrimidine ring can act as an electron-accepting unit, which could be beneficial for creating n-type or ambipolar organic semiconductors. The development of such materials is crucial for the advancement of organic electronics, enabling the fabrication of complementary logic circuits.

Molecular Recognition Studies

The specific arrangement of heteroatoms and aromatic rings in this compound makes it an interesting candidate for studies in supramolecular chemistry and molecular recognition.

π–π stacking is a significant non-covalent interaction that governs the packing of aromatic molecules in crystals and plays a vital role in the electronic properties of organic materials. nih.gov The interaction between the electron-rich thiophene (B33073) ring and the electron-deficient pyrimidine ring can lead to strong π–π stacking. Theoretical and experimental studies on related systems have shown that such interactions are crucial in stabilizing molecular complexes and influencing their photophysical properties. nih.gov The planarity of the thienyl-pyrimidine system would facilitate such stacking interactions, which are essential for charge transport in organic electronic devices.

Ligands for Coordination Chemistry

Pyrimidine derivatives are widely used as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers with diverse structures and functionalities. cu.edu.eg The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thienyl group in this compound can act as potential coordination sites for metal ions.

The synthesis of mononuclear metal(II)/(III) complexes with pyrimidine-based ligands has been reported, where the pyrimidine nitrogen atoms are involved in chelation to the metal centers. cu.edu.eg The resulting complexes have been characterized by various spectroscopic and analytical techniques, confirming the coordination of the ligand to the metal. cu.edu.eg Furthermore, terpyridine ligands functionalized with thienyl groups have been used to synthesize ruthenium(II) complexes with potential biological applications. researchgate.net The versatility of this compound as a ligand could be exploited to create novel coordination compounds with interesting magnetic, optical, or catalytic properties. For instance, the anion of pyrimidine-2-thiol (B7767146) has been used to prepare complexes with molybdenum, tungsten, and iron. rsc.org

Utility as Key Synthetic Intermediates

The chemical scaffold of this compound represents a valuable and versatile building block in the field of organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. The reactivity of this compound is primarily dictated by the presence of a chlorine atom at the 2-position of the pyrimidine ring, which is susceptible to a variety of nucleophilic substitution and cross-coupling reactions. The thienyl group at the 5-position further diversifies the chemical space accessible from this intermediate, making it a strategic starting material for the synthesis of a wide array of derivatives.

The thieno[2,3-d]pyrimidine (B153573) core, which can be conceptually derived from this compound, is a prominent scaffold in the development of kinase inhibitors and anticancer agents. researchgate.netnih.gov This structural motif is considered a bioisostere of adenine, a fundamental component of DNA and RNA, allowing derivatives to interact with the ATP-binding sites of kinases. researchgate.net Consequently, the use of this compound as an intermediate provides a direct route to novel compounds with potential therapeutic value.

The synthetic utility of this compound is highlighted by its participation in several key classes of organic reactions, including but not limited to, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. These transformations allow for the facile introduction of various functional groups at the C2-position of the pyrimidine ring, leading to the generation of diverse molecular libraries for biological screening and materials development.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling an organoboron compound with a halide. This compound can be readily coupled with various aryl or heteroaryl boronic acids or their esters to yield 2-aryl(heteroaryl)-5-(3-thienyl)pyrimidines. These products are of significant interest as they can lead to extended π-conjugated systems relevant in materials science or serve as scaffolds for medicinally active compounds. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial linkage in many biologically active molecules. The reaction of this compound with a wide range of primary or secondary amines, catalyzed by a palladium-phosphine complex, would yield the corresponding 2-amino-5-(3-thienyl)pyrimidine derivatives. This approach is instrumental in the synthesis of libraries of compounds for drug discovery, including potential kinase inhibitors.

The table below summarizes representative conditions for these palladium-catalyzed reactions based on similar substrates.

| Reaction | Reactant | Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh3)4 or PdCl2(dppf) | Na2CO3 or K2CO3 | Dioxane/H2O or Toluene | 2-Aryl-5-(3-thienyl)pyrimidine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 / XPhos or BINAP | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | N-substituted-5-(3-thienyl)pyrimidin-2-amine |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position, where the chlorine atom acts as a leaving group. This provides a straightforward, metal-free method to introduce a variety of substituents.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of 2-amino-5-(3-thienyl)pyrimidine derivatives. These reactions are often carried out at elevated temperatures in a suitable solvent. The resulting aminopyrimidines are important pharmacophores.

Alkoxylation and Thiolation: Nucleophiles such as alkoxides (from alcohols and a base) or thiolates (from thiols and a base) can displace the chlorine atom to form 2-alkoxy- or 2-alkylthio-5-(3-thienyl)pyrimidines, respectively. These derivatives can exhibit their own biological activities or serve as intermediates for further functionalization.

The following table outlines typical conditions for SNAr reactions on chloropyrimidine substrates.

| Reaction Type | Nucleophile | Conditions | Typical Product |

|---|---|---|---|

| Amination | R1R2NH | Heat, with or without solvent (e.g., EtOH, DMSO) | N,N-R1,R2-5-(3-thienyl)pyrimidin-2-amine |

| Alkoxylation | R-OH / Base (e.g., NaH) | Room temperature or heat, in a polar aprotic solvent (e.g., DMF, THF) | 2-(Alkoxy)-5-(3-thienyl)pyrimidine |

| Thiolation | R-SH / Base (e.g., K2CO3) | Room temperature or heat, in a polar aprotic solvent (e.g., DMF) | 2-(Alkylthio)-5-(3-thienyl)pyrimidine |

The strategic combination of these synthetic transformations allows for the generation of a vast number of derivatives from this compound, underscoring its importance as a key intermediate in modern organic synthesis and drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(3-thienyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to introduce the 3-thienyl group at position 5 of the pyrimidine ring. For example, describes a nucleophilic substitution approach using 2-chloropyrimidine and thienyl-containing reagents under basic conditions (e.g., triethylamine in THF or DMF). Optimized protocols achieve yields of ~60–80% by controlling temperature (60–90°C), solvent polarity, and catalyst systems (e.g., Pd-based catalysts for cross-coupling) . Purification via recrystallization or chromatography is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., ¹H/¹³C NMR chemical shifts for thienyl and chlorine groups) .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated in , which highlights O–H⋯N hydrogen bonding in a related pyrimidine derivative .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the typical biological targets of pyrimidine derivatives like this compound?

Pyrimidine derivatives often target enzymes (e.g., kinases) or receptors (e.g., adenosine receptors). shows that substituents like 3-thienyl enhance binding to A1/A2A adenosine receptors, with Ki values in the nanomolar range . The chlorine atom at position 2 increases electrophilicity, facilitating interactions with nucleophilic residues in binding pockets.

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level (as in ) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, guiding synthetic modifications. For example, the 3-thienyl group’s electron-rich nature lowers LUMO energy, enhancing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives with varying substituents?

Systematic structure-activity relationship (SAR) studies are essential. demonstrates that replacing 3-thienyl with 3-furyl or 3-chlorophenyl alters receptor selectivity (e.g., A1AR vs. A2AAR). Contradictions arise from steric effects or hydrogen-bonding capacity, which can be resolved by molecular docking or mutagenesis studies .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Crystal packing, as analyzed in , reveals O–H⋯N hydrogen bonds and C–H⋯O contacts. These interactions stabilize the lattice and affect solubility and melting points. For example, the hydroxy group in 2-chloro-5-(3-hydroxy-3-methylbutynyl)pyrimidine forms a dimeric structure via O–H⋯N bonds, which could guide co-crystal engineering for improved bioavailability .

Q. What experimental designs optimize the regioselectivity of thienyl group introduction in pyrimidine synthesis?

Regioselectivity is influenced by:

- Catalyst choice : Pd(PPh3)4 favors C5 substitution over C4 in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (DMF) improve reaction rates but may require additives (e.g., CuI) to suppress side reactions.

- Substituent directing effects : The chlorine atom at position 2 deactivates the pyrimidine ring, directing thienyl groups to position 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.